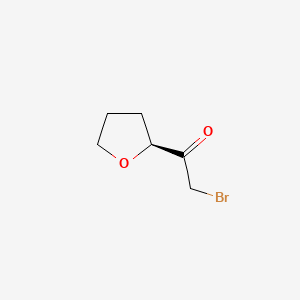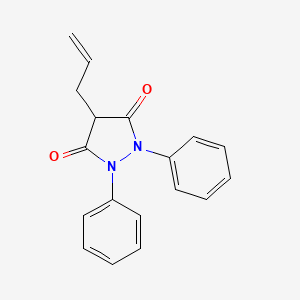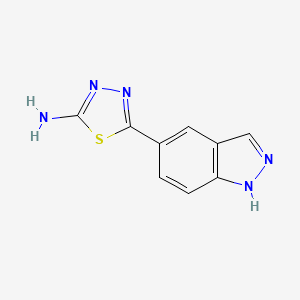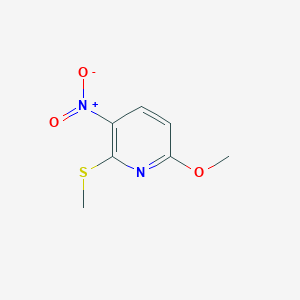
Thiomandelic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-2-phenylethanethioic S-acid is an organic compound characterized by the presence of a hydroxyl group, a phenyl group, and a thioic acid group
Métodos De Preparación
The synthesis of Thiomandelic acid can be achieved through several methods. One common approach involves the reaction of 2-hydroxy-2-phenylethanol with thioacetic acid under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the thioic acid group. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods often utilize more efficient catalysts and optimized reaction conditions to maximize yield and minimize production costs.
Análisis De Reacciones Químicas
2-Hydroxy-2-phenylethanethioic S-acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form 2-phenylglyoxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the thioic acid group can yield 2-hydroxy-2-phenylethanol, with common reducing agents including lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with acyl chlorides can produce esters, while reaction with alkyl halides can yield ethers.
Aplicaciones Científicas De Investigación
2-Hydroxy-2-phenylethanethioic S-acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of Thiomandelic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and thioic acid groups play crucial roles in its reactivity and interactions with biological molecules. The compound can form hydrogen bonds and undergo nucleophilic attacks, which are essential for its biological activities.
Comparación Con Compuestos Similares
2-Hydroxy-2-phenylethanethioic S-acid can be compared with other similar compounds, such as 2-hydroxy-2-phenylethanoic acid and 2-hydroxy-2-phenylpropanoic acid. While these compounds share similar structural features, the presence of the thioic acid group in Thiomandelic acid imparts unique chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Conclusion
2-Hydroxy-2-phenylethanethioic S-acid is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure and reactivity make it a valuable tool for researchers and industry professionals alike. Further research and development are likely to uncover even more applications and benefits of this intriguing compound.
Propiedades
Fórmula molecular |
C8H8O2S |
|---|---|
Peso molecular |
168.21 g/mol |
Nombre IUPAC |
2-hydroxy-2-phenylethanethioic S-acid |
InChI |
InChI=1S/C8H8O2S/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11) |
Clave InChI |
DAROXWRZFHLQLF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C(=O)S)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(6-Fluoro-benzo[1,3]dioxol-5-yl)-acetonitrile](/img/structure/B8559777.png)





![1-[6-(2-Chloro-4-methyxyphenoxy)-hexyl]-imidazole](/img/structure/B8559828.png)

![[4-[2-(cyclopropylmethoxy)ethyl]phenyl]methanol](/img/structure/B8559833.png)


